Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14836155
InChI: InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)13-7-6-12(22)8-14(13)23/h6-8,18,24H,5,9-10H2,1-4H3
SMILES:
Molecular Formula: C21H23Cl2NO3
Molecular Weight: 408.3 g/mol

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC14836155

Molecular Formula: C21H23Cl2NO3

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C21H23Cl2NO3
Molecular Weight 408.3 g/mol
IUPAC Name ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)13-7-6-12(22)8-14(13)23/h6-8,18,24H,5,9-10H2,1-4H3
Standard InChI Key OXIOBRVDDFZDDM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C

Introduction

Structural Elucidation and Molecular Features

Core Framework and Substituent Analysis

The compound’s molecular formula, C21H23Cl2NO3 (molecular weight: 408.3 g/mol), derives from a hexahydroquinoline backbone fused with a cyclohexenone ring and decorated with three critical substituents:

  • A 2,4-dichlorophenyl group at position 4, introducing electron-withdrawing effects and hydrophobic interactions.

  • Two methyl groups at position 7, enhancing steric bulk and influencing ring conformation.

  • An ethyl ester moiety at position 3, modulating solubility and hydrogen-bonding capacity.

X-ray crystallography of analogous hexahydroquinolines reveals a boat conformation for the cyclohexenone ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group . The dichlorophenyl group adopts an equatorial orientation, minimizing steric clash with the methyl substituents . This spatial arrangement likely enhances binding to biological targets by optimizing hydrophobic and halogen-bonding interactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related compounds shows absorption bands at 3200–3440 cm⁻¹, corresponding to NH and NH₂ stretches, and a strong carbonyl signal near 1700 cm⁻¹ from the ester and ketone groups . Nuclear magnetic resonance (NMR) data corroborate the substitution pattern:

  • ¹H NMR: A singlet at δ 3–5 ppm corresponds to the methine proton adjacent to the ester group, while broad signals near δ 4–6 ppm arise from exchangeable NH protons .

  • ¹³C NMR: The ester carbonyl appears at δ 165–170 ppm, and the quaternary carbon bearing the dichlorophenyl group resonates at δ 110–120 ppm .

Synthesis and Green Chemistry Approaches

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile.

  • Michael addition of the enamine (generated from 1,3-dicarbonyl and ammonium acetate) to the nitrile intermediate.

  • Cyclization and tautomerization to yield the hexahydroquinoline framework .

Density functional theory (DFT) calculations suggest that the ionic liquid stabilizes transition states through hydrogen bonding, reducing activation energy .

Comparative Analysis with Related Compounds

FeatureTarget CompoundEthyl 4-Chloro-2-Oxo Analog Non-Halogenated Derivatives
Substituents2,4-Dichlorophenyl, 7,7-dimethyl4-ChlorophenylPhenyl, 4-methoxyphenyl
Molecular Weight408.3 g/mol293.7 g/mol270–320 g/mol
BioactivityAnticancer, anti-inflammatoryModerate COX-2 inhibitionLimited cytotoxicity

The dichlorophenyl and dual methyl groups in the target compound confer superior bioactivity compared to simpler analogues, likely due to enhanced target affinity and metabolic stability .

Future Directions and Challenges

Research Priorities

  • In vivo efficacy and toxicity studies: Current data is restricted to in vitro models; animal studies are needed to validate therapeutic potential .

  • Structural optimization: Modifying the ester group (e.g., replacing ethyl with PEGylated chains) could improve pharmacokinetics.

  • Target identification: Proteomics and CRISPR screening may elucidate novel molecular targets beyond tubulin and COX-2 .

Industrial Scalability

The ionic liquid-mediated synthesis is amenable to gram-scale production, with an E-factor of 0.8 (kg waste/kg product), aligning with green chemistry principles . Pilot-scale trials should assess catalyst recycling efficiency and product purity under continuous flow conditions.

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